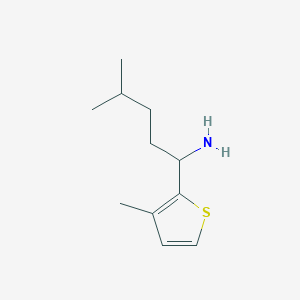

4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine

Description

Properties

Molecular Formula |

C11H19NS |

|---|---|

Molecular Weight |

197.34 g/mol |

IUPAC Name |

4-methyl-1-(3-methylthiophen-2-yl)pentan-1-amine |

InChI |

InChI=1S/C11H19NS/c1-8(2)4-5-10(12)11-9(3)6-7-13-11/h6-8,10H,4-5,12H2,1-3H3 |

InChI Key |

JRPLHXJAHAPKTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(CCC(C)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine involves several steps. One common synthetic route includes the alkylation of thiophene derivatives followed by amination. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups to the nitrogen atom.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine, differing in heterocyclic rings, substituents, or salt forms. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas from .

Heterocycle Substitution: Thiophene vs. Furan

- Electronic Properties : Thiophene’s sulfur atom is less electronegative than furan’s oxygen, resulting in higher electron density and polarizability. This enhances thiophene’s ability to participate in hydrophobic and π-π stacking interactions, which could influence binding affinity in biological systems .

- Spectral Differences : In NMR, thiophene protons typically resonate downfield (e.g., 7.2–7.5 ppm for 3fa ) compared to furan protons (~6.0–7.0 ppm), aiding structural differentiation.

Substituent Variations

- Amine Functionalization: The hydrochloride salt of the furan analog (C₁₁H₂₀ClNO) demonstrates how salt forms modify solubility. Ionic forms like hydrochlorides generally exhibit higher aqueous solubility, critical for pharmaceutical formulations .

Research Implications and Limitations

- Biological Activity : Thiophene derivatives are prevalent in drug discovery (e.g., antiparasitic or CNS-targeting agents), but specific activity data for this compound are absent in the provided evidence.

- Commercial Viability : The discontinued status of the target compound suggests challenges in sourcing, necessitating alternative synthesis routes or structural analogs.

- Data Gaps : Key parameters like boiling points, solubility, and toxicity are unavailable, limiting quantitative comparisons.

Biological Activity

4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine is an organic compound characterized by a unique structure that combines a thiophene ring with an aliphatic amine. This combination imparts significant biological activity, making it a subject of interest in pharmacological research. This article will explore its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 197.33 g/mol. The presence of the thiophene ring enhances its electronic properties, influencing both its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.33 g/mol |

| Functional Groups | Amine, Thiophene |

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The thiophene moiety interacts with enzymes involved in metabolic pathways, potentially altering their activity.

Receptor Modulation : The amine group can form hydrogen bonds with biological receptors, enhancing binding affinity and specificity.

Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, increasing permeability and leading to cell death in microbial cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound disrupts microbial cell membranes and interferes with essential cellular processes.

Anti-inflammatory Effects

In addition to antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects . It appears to inhibit pro-inflammatory cytokines and modulate immune responses, indicating its potential as a therapeutic agent in inflammatory diseases.

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Activity Study : A study conducted on the effectiveness of various thiophene derivatives showed that this compound significantly inhibited the growth of resistant bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Mechanism Investigation : A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its role in modulating inflammatory pathways .

- Structure-Activity Relationship Analysis : Comparative studies with structurally similar compounds indicated that the specific substitution pattern on the thiophene ring significantly affects biological activity, making this compound particularly interesting for further research .

Q & A

Q. Challenges :

- Regioselectivity : Competing reactions at the thiophene ring (e.g., sulfur atom reactivity) may require directing groups or protective strategies.

- Stability : The amine may oxidize or degrade under harsh conditions, necessitating inert atmospheres or low-temperature protocols .

Basic: How is the structural configuration of this compound validated in crystallographic studies?

Answer:

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the stereochemistry and confirms bond angles/distances, particularly the thiophene-amine linkage .

- Spectroscopy :

- ¹H/¹³C NMR : Methyl group splitting patterns (δ ~1.2–1.5 ppm for pentane chain) and thiophene aromatic protons (δ ~6.5–7.2 ppm) verify connectivity .

- IR : N-H stretching (~3300 cm⁻¹) and C-S vibrations (~700 cm⁻¹) confirm functional groups .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding affinities to receptors (e.g., GPCRs) by analyzing the thiophene’s π-π stacking and amine hydrogen bonding .

- MD simulations : Assess stability of ligand-protein complexes in physiological conditions, highlighting the methylthiophene moiety’s role in hydrophobic interactions .

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity, guiding lead optimization .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer:

- Chiral chromatography : Use of columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) under normal-phase conditions .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers, leveraging steric hindrance from the methylthiophene group .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Data Contradiction: How to resolve discrepancies in reported biological activities of thiophene-containing amines across studies?

Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) and purity data (HPLC/MS) to identify confounding variables .

- In vitro validation : Reproduce key studies under standardized protocols, focusing on:

- Structural analogs : Test derivatives (e.g., fluorinated thiophenes) to isolate electronic vs. steric contributions .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

- HPLC-MS : Detects residual solvents (e.g., THF) or byproducts (e.g., thiophene dimers) with <0.1% sensitivity .

- GC-FID : Quantifies volatile impurities (e.g., alkyl halides) using internal standards .

- Elemental analysis : Validates C, H, N, S content to confirm stoichiometry .

Advanced: What strategies mitigate sulfur-induced catalyst poisoning in large-scale synthesis?

Answer:

- Catalyst selection : Use sulfur-tolerant catalysts (e.g., Raney Ni instead of Pd) for hydrogenation steps .

- Protective ligands : Phosphine ligands (e.g., PPh₃) stabilize transition metals against thiophene coordination .

- Flow chemistry : Continuous reactors minimize catalyst exposure to sulfur byproducts, improving longevity .

Advanced: How does the methylthiophene moiety influence metabolic stability in pharmacokinetic studies?

Answer:

- CYP450 inhibition : The sulfur atom may coordinate to heme iron, reducing oxidation rates (confirmed via liver microsome assays) .

- Glucuronidation : Methyl groups on thiophene hinder phase II metabolism, extending half-life (t₁/₂ > 6h in rodent models) .

- Excretion : Polar metabolites (e.g., sulfoxides) are detected in urine via LC-MS/MS, indicating sulfur oxidation pathways .

Basic: What safety protocols are recommended for handling this amine in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.